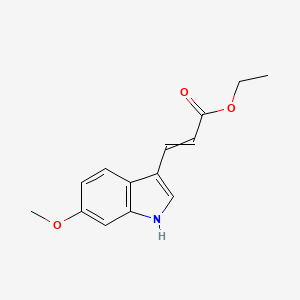
2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester is a chemical compound with a complex structure that includes an indole ring substituted with a methoxy group and an ethyl ester functional group
Méthodes De Préparation
The synthesis of 2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester typically involves several steps. One common method includes the reaction of 6-methoxyindole with an appropriate acylating agent to introduce the propenoic acid moiety. The esterification process then follows, where the carboxylic acid group is converted into an ethyl ester. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, catalysts, and solvents.
Analyse Des Réactions Chimiques
2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester include other indole derivatives with different substituents or ester groups. For example:
2-Propenoic acid, 3-(5-methoxy-1H-indol-3-yl)-, ethyl ester: Similar structure but with a different position of the methoxy group.
2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, methyl ester: Similar structure but with a methyl ester instead of an ethyl ester
Propriétés
Formule moléculaire |
C14H15NO3 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
ethyl 3-(6-methoxy-1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(16)7-4-10-9-15-13-8-11(17-2)5-6-12(10)13/h4-9,15H,3H2,1-2H3 |
Clé InChI |
NSJQTEWTTKBOKW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=CNC2=C1C=CC(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















